4'-Acetyl-biphenyl-4-carbaldehyde

Übersicht

Beschreibung

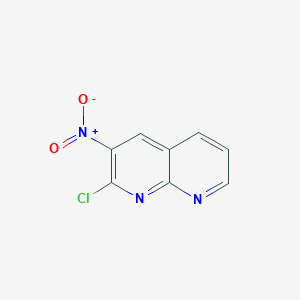

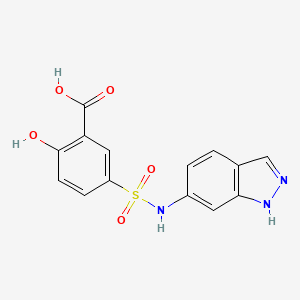

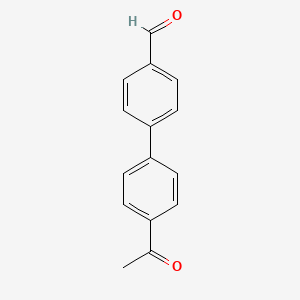

4’-Acetyl-biphenyl-4-carbaldehyde, also known as 4- (4-acetylphenyl)benzaldehyde, is a chemical compound with the molecular formula C15H12O2 . It has a molecular weight of 224.25 g/mol . The IUPAC name for this compound is 4- (4-acetylphenyl)benzaldehyde .

Molecular Structure Analysis

The molecular structure of 4’-Acetyl-biphenyl-4-carbaldehyde consists of two phenyl rings connected by a single bond, with an acetyl group attached to one ring and a carbaldehyde group attached to the other . The InChI string for this compound is InChI=1S/C15H12O2/c1-11(17)13-6-8-15(9-7-13)14-4-2-12(10-16)3-5-14/h2-10H,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 4’-Acetyl-biphenyl-4-carbaldehyde include a molecular weight of 224.25 g/mol, a computed XLogP3-AA value of 2.7, and a topological polar surface area of 34.1 Ų . It has no hydrogen bond donors, two hydrogen bond acceptors, and three rotatable bonds . The compound has a density of 1.1±0.1 g/cm³, a boiling point of 387.7±25.0 °C at 760 mmHg, and a flash point of 145.4±20.2 °C .Wissenschaftliche Forschungsanwendungen

-

Synthesis and Reactions of Biphenyl Derivatives

- Field : Organic Chemistry

- Application Summary : Biphenyl compounds and their isosteres are a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products .

- Methods of Application : The review discusses several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions supported by their mechanistic pathways .

- Results or Outcomes : The review covers a wide range of biological and medicinal applications of the synthesized compounds involving patented approaches in the last decade corresponding to investigating the crucial role of the biphenyl structures in APIs .

-

Polycarbazole and its Derivatives

- Field : Polymer Research

- Application Summary : Polycarbazole and its derivatives encompass nitrogen-containing aromatic heterocyclic conducting polymers having excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, which make them potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .

- Methods of Application : Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives because the 2,7 and 3,6 positions are more active than the others .

- Results or Outcomes : The pysico-chemical characteristics of the polymers, revamped by employing substituents at various positions and synthetic methods, leading to the generation of highly efficient materials for a wide range of optoelectronic applications .

-

Ruthenium Arene-Based Complexes

- Field : Chemotherapeutic Drugs

- Application Summary : Ruthenium arene-based complexes have attracted growing interest in overcoming the lack of efficiency of platinum-based chemotherapeutic drugs .

- Methods of Application : Two pyrazolyl–pyridine type bidentate ligands were prepared using 2-acetyl pyridine with biphenyl-4-carbaldehyde and 1-pyrene carbaldehyde .

- Results or Outcomes : The study was aimed at preparing these complexes to improve the efficiency of chemotherapeutic drugs .

-

Multi-Photon Lithography

- Field : Applied Physics

- Application Summary : Triphenylamine-based aldehydes, which can include “4’-Acetyl-biphenyl-4-carbaldehyde”, have been used as photo-initiators for multi-photon lithography . This technique is used for the printing of 3D microstructures with sub-micron resolution .

- Methods of Application : The efficiency of the photo-polymerization was tested by two different setups and for a variety of applications . The synthesis of novel polymers and high-performance photo-initiators for multi-photon lithography has been the subject of investigation during the last few years .

- Results or Outcomes : Based on their broad fabrication window, the well-defined 3D prints in the sub-micron range (resolution and aspect ratio), the solubility, these photo-initiators are demonstrated as a viable alternative to standard photo-initiators .

-

Biological Studies

- Field : Biological Research

- Application Summary : 4-Biphenylylcarboxaldehyde, a compound similar to “4’-Acetyl-biphenyl-4-carbaldehyde”, is used in biological studies to evaluate the effects of common chemical substituents on ligand potency .

- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of 4-Biphenylylcarboxaldehyde in biological studies .

- Results or Outcomes : The outcomes of these studies are not specified in the source .

Safety And Hazards

The safety data sheet for 4’-Acetyl-biphenyl-4-carbaldehyde suggests avoiding dust formation, breathing vapors, mist, or gas, and contact with skin and eyes . In case of inhalation, it’s recommended to move the victim into fresh air and give artificial respiration if necessary . If the compound comes into contact with skin or eyes, it should be washed off with plenty of water .

Eigenschaften

IUPAC Name |

4-(4-acetylphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c1-11(17)13-6-8-15(9-7-13)14-4-2-12(10-16)3-5-14/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFMNWXMJBFYQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408252 | |

| Record name | 4'-acetyl-biphenyl-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Acetyl-biphenyl-4-carbaldehyde | |

CAS RN |

230647-85-5 | |

| Record name | 4′-Acetyl[1,1′-biphenyl]-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=230647-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-acetyl-biphenyl-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1599277.png)

![1-[(Tert-butyl)oxycarbonyl]-3-(4-methoxybenzyl)piperidine-3-carboxylic acid](/img/structure/B1599280.png)

![2-Phenyl-1-[4-[4-(2-phenylacetyl)phenoxy]phenyl]ethanone](/img/structure/B1599282.png)